micrococcin - 1392-45-6

micrococcin

Catalog Number: EVT-1512010
CAS Number: 1392-45-6
Molecular Formula: C15H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Micrococcin is sourced from the culture of Bacillus pumilus, a soil bacterium known for its ability to produce various bioactive compounds. The biosynthesis of micrococcin involves a complex pathway regulated by specific gene clusters that encode enzymes responsible for its synthesis and post-translational modifications .

Classification

Micrococcin can be classified as a thiopeptide antibiotic, which are characterized by their macrocyclic structures containing sulfur atoms and thiazole rings. This classification highlights its structural and functional similarities with other thiopeptides, such as thiocillin and micrococcin P2.

Synthesis Analysis

Methods

The total synthesis of micrococcin has been achieved through various methodologies, including segment coupling strategies. A notable approach involves constructing the antibiotic from four distinct fragments (A, B, C, and D), which are synthesized independently before being coupled together . Recent studies have also introduced scalable methods utilizing a novel molybdenum oxide catalyst to promote cyclodehydration reactions under mild conditions, enhancing the efficiency of synthesis .

Technical Details

The synthetic route typically involves:

Molecular Structure Analysis

Structure

Micrococcin possesses a complex molecular structure characterized by its macrocyclic framework. It typically includes:

  • A central trithiazole moiety.
  • Several amino acid residues arranged in a cyclic configuration.
  • Multiple post-translational modifications that enhance its biological activity.

Data

The molecular formula of micrococcin P1 is C_24H_34N_6O_5S_3, reflecting its rich composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Structural elucidation techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm its intricate architecture .

Chemical Reactions Analysis

Reactions

Micrococcin undergoes several key reactions during its biosynthesis:

  • Cyclodehydration: This reaction is crucial for forming thiazole rings from cysteine residues.
  • Decarboxylation: Mediated by specific enzymes in the biosynthetic pathway, this step is essential for processing precursor peptides into their active forms.
  • Macrocyclization: The final step where the linear peptide chain is folded into a cyclic structure, significantly impacting its biological properties .

Technical Details

The biosynthetic pathway involves multiple enzyme-catalyzed steps that facilitate the transformation of simple amino acids into the complex structure of micrococcin. Advanced techniques like matrix-assisted laser desorption ionization mass spectrometry have been utilized to analyze intermediates in this pathway .

Mechanism of Action

Process

Micrococcin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacterial cells. It binds to specific sites on ribosomes, disrupting the translation process essential for bacterial growth and reproduction.

Data

Studies indicate that micrococcin's mechanism involves:

  • Interaction with ribosomal RNA components.
  • Induction of conformational changes that hinder peptide bond formation during translation.
    This action results in bacteriostatic effects against susceptible strains like Staphylococcus aureus .
Physical and Chemical Properties Analysis

Physical Properties

Micrococcin is typically presented as a reddish-brown solid with low solubility in water but higher solubility in organic solvents. Its melting point and other physical characteristics vary based on purity and form.

Chemical Properties

Key chemical properties include:

  • Stability under acidic conditions but sensitivity to strong bases.
  • Reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.

Relevant analyses often utilize high-performance liquid chromatography for purity assessment and characterization of its chemical behavior under various conditions .

Applications

Micrococcin holds significant potential in scientific research due to its unique antibacterial properties. Applications include:

  • Development of new antibiotics targeting resistant bacterial strains.
  • Use as a model compound for studying thiopeptide synthesis and modification.
  • Exploration in drug design aimed at enhancing efficacy against Gram-positive infections.

Research continues to explore micrococcin's potential therapeutic applications, particularly in an era where antibiotic resistance poses significant challenges in medicine .

Introduction to Micrococcin: Definitions and Historical Context

Taxonomic Classification as a Thiopeptide Bacteriocin

Micrococcin P1 is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the thiopeptide class of antibiotics. Thiopeptides are characterized by a macrocyclic structure rich in thiazole rings, dehydroamino acids, and a central nitrogenous heterocycle. Micrococcin P1 specifically falls into the d-series thiopeptides, distinguished by a fully oxidized pyridine core and a 10-amino acid macrocycle. This structural class shares a conserved backbone sequence featuring four thiazole heterocycles at positions 2, 5, 7, and 9, alongside a Thr/Dhb (dehydrobutyrine) pair [1] [4]. Its biosynthesis occurs in Gram-positive bacteria—primarily Bacillus and Staphylococcus species—via a complex enzymatic pathway that converts a precursor peptide into the mature antibiotic through dehydration, cyclization, and cross-linking reactions [1] [9].

Table 1: Key Structural Features Defining Micrococcin P1 as a Thiopeptide

FeatureDescriptionBiological Significance
Core Macrocycle Size10-amino acid ring (26-atom)Determines target binding affinity
Central HeterocyclePyridine (d-series)Critical for ribosomal GTPase inhibition
Characteristic MotifsFour thiazole rings; 3/4 Thr/Dhb pairStabilizes tertiary structure; enhances bioactivity
Biosynthetic OriginRibosomally synthesized and post-translationally modified peptide (RiPP)Encoded by conserved gene clusters (e.g., tcl)

Discovery and Early Characterization in Micrococcus and Bacillus spp.

Micrococcin was first isolated in 1948 from a sewage-derived Micrococcus strain (later reclassified as Staphylococcus equorum), marking one of the earliest documented thiopeptide antibiotics [2] [9]. Initial studies described it as a potent inhibitor of Gram-positive pathogens, though its structural complexity impeded full characterization for decades. In 1978, Bycroft and Gowland proposed the first structural framework for micrococcin P1 and P2 using chemical degradation and mass spectrometry, identifying key thiazole motifs but leaving stereochemical ambiguities unresolved [4] [6]. The compound was later detected in diverse bacterial genera:

  • Bacillus pumilus and Bacillus cereus (yielding variants termed "thiocillins") [1]
  • Marine epibionts like Bacillus marisflavi associated with cyanobacteria (Moorea producens) [3]
  • Food-grade Staphylococcus equorum in cheese microbiomes [9]

Definitive structural resolution came in 2009 through the total synthesis of micrococcin P1 by Ciufolini and Lefranc. Their work confirmed the absolute configuration at all chiral centers and validated the pyridine-linked macrocyclic architecture via spectroscopic comparison with natural isolates [4] [7].

Table 2: Historical Milestones in Micrococcin Research

YearEventSignificance
1948Isolation from Micrococcus sp. in sewage (Su)First antimicrobial report
1978Partial structure elucidation (Bycroft & Gowland)Identified thiazole-rich macrocycle
2002Reassignment of structure via synthesis of thiocillin variantsCorrected earlier misassignments in related thiopeptides
2009Total synthesis and stereochemical assignment (Ciufolini & Lefranc)Resolved all structural ambiguities
2022Isolation from marine Bacillus marisflavi (epibiont of cyanobacteria)Expanded ecological distribution

Evolutionary Significance in Bacterial Competition and Antimicrobial Defense

Micrococcin P1 functions as a molecular weapon in microbial competition by targeting essential cellular processes in rival bacteria. Its primary mechanism involves high-affinity binding to the 50S ribosomal subunit at the GTPase-associated center (GAC), which overlaps with the binding site of elongation factor G (EF-G). This interaction disrupts protein synthesis by inhibiting ribosomal translocation and GTP hydrolysis, leading to bactericidal effects against Gram-positive competitors [1] [10]. This specificity arises because Gram-negative bacteria are intrinsically resistant due to outer membrane impermeability and efflux mechanisms [9].

Ecologically, micrococcin production confers survival advantages to producer strains in resource-limited environments:

  • Nutrient Competition: Eliminates phylogenetically related species occupying overlapping niches (e.g., Listeria monocytogenes in cheese rind biofilms) [9].
  • Defense Against Phages: Ribosomal inhibition may indirectly protect against phage propagation, which relies on host translation machinery. This aligns with evidence that bacteria-phage coevolution drives diversification of ribosomal protection mechanisms [5].
  • Co-Selection of Resistance Genes: In biofilms—such as those on microplastics or host surfaces—micrococcin exposure may promote co-selection of resistance genes (e.g., ribosomal mutations) alongside metal resistance determinants under environmental stressors [8].

Genomically, micrococcin biosynthesis is encoded by conserved gene clusters (tcl or mpc) organized into modules for precursor peptide expression (tclA), cyclodehydration (tclBCD), and pyridine formation (tclJ). Horizontal transfer of these clusters across Firmicutes explains their distribution in phylogenetically distinct genera like Bacillus and Staphylococcus [1] [9]. This evolutionary mobility positions thiopeptides as dynamic tools in microbial warfare, with micrococcin P1 representing a chemically optimized effector honed through interbacterial competition.

Table 3: Evolutionary Adaptations Linked to Micrococcin Function

AdaptationMechanismEcological Impact
Ribosomal Target SpecificityBinds L11-rRNA complex in 50S subunitHalts protein synthesis in competitors
Gene Cluster MobilityHorizontal transfer of tcl/mpc biosynthetic genes among FirmicutesSpreads antibiotic capability across taxa
Biofilm-Enhanced ResistanceCo-selection with metal resistance genes under environmental stressStabilizes resistance in polymicrobial communities
Niche SpecializationProduction in multispecies consortia (e.g., cheese, marine biofilms)Dominates microbial competition in confined habitats

Concluding Remarks

Micrococcin P1 exemplifies how structural complexity underpins ecological function in microbial natural products. Its rigid, post-translationally modified architecture enables precise targeting of the ribosome—a strategy refined through bacterial evolution to eliminate competitors. Ongoing research into its biosynthesis and resistance mechanisms continues to illuminate fundamental principles of bacterial warfare, offering a template for developing novel anti-infectives against multidrug-resistant pathogens.

Table 4: Key Natural Producers of Micrococcin P1

Producer OrganismIsolation SourceBiosynthetic Cluster
Bacillus pumilusTerrestrial soilsmpc
Bacillus marisflaviMarine cyanobacterial epibionttcl
Staphylococcus equorumCheese rind biofilmtcl
Bacillus cereus (thiocillins)Diverse environmentsVariants of tcl

Properties

CAS Number

1392-45-6

Product Name

micrococcin

Molecular Formula

C15H12N2O2

Synonyms

micrococcin

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